

Technical Guide: An Overview of 4-Oxohex-2-en-3-yl acetate

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Compound of Interest

Compound Name: 2-Oxohex-4-en-3-yl acetate

Cat. No.: B15475078

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for "**2-Oxohex-4-en-3-yl acetate**" did not yield information on a compound with this specific nomenclature. However, the structurally related compound, 4-oxohex-2-en-3-yl acetate (CAS Number: 58606-36-3), has been identified.^{[1][2]} This guide will focus on the known properties and expected chemical behavior of 4-oxohex-2-en-3-yl acetate based on its structural class. Detailed experimental protocols, quantitative analytical data, and specific biological activities for this particular molecule are not readily available in published scientific literature. The information presented herein is based on general principles of organic chemistry and data for related compounds.

Molecular Structure and Properties

4-Oxohex-2-en-3-yl acetate is a polyfunctional organic molecule. Its structure incorporates an enol acetate moiety conjugated with a ketone, forming a β,γ -unsaturated α' -acetoxy ketone system. The molecular formula is C₈H₁₂O₃.^[2]

Key Structural Features:

- Hexene backbone: A six-carbon chain with a double bond between carbons 2 and 3.
- Ketone: A carbonyl group at position 4.

- Enol Acetate: An acetate group attached to the oxygen at position 3, which is part of an enol system.

A summary of the basic molecular properties is provided in the table below.

Property	Value
CAS Number	58606-36-3
Molecular Formula	C ₈ H ₁₂ O ₃
Molecular Weight	156.18 g/mol
InChI Key	InChI=1S/C ₈ H ₁₂ O ₃ /c1-4-7(9)6-5-8(10)11-3/h5-6H,4H2,1-3H3

General Synthetic Strategies for Enol Acetates

While a specific protocol for 4-oxohex-2-en-3-yl acetate is not available, enol acetates are typically synthesized from ketones. A general approach involves the reaction of a ketone with an acetylating agent in the presence of a base or an acid catalyst.

Common Acetylating Agents:

- Acetic anhydride
- Isopropenyl acetate
- Acetyl chloride

The regioselectivity of the enolization (i.e., which α -proton is removed to form the enolate) is a critical factor in the synthesis of enol acetates from unsymmetrical ketones. Kinetic control (using a strong, hindered base at low temperature) typically favors the formation of the less substituted enolate, while thermodynamic control (using a weaker base at higher temperature) favors the more substituted, more stable enolate.

A potential retrosynthetic analysis for 4-oxohex-2-en-3-yl acetate could start from a corresponding dicarbonyl compound, which would then be selectively enolized and acetylated.

Expected Chemical Reactivity

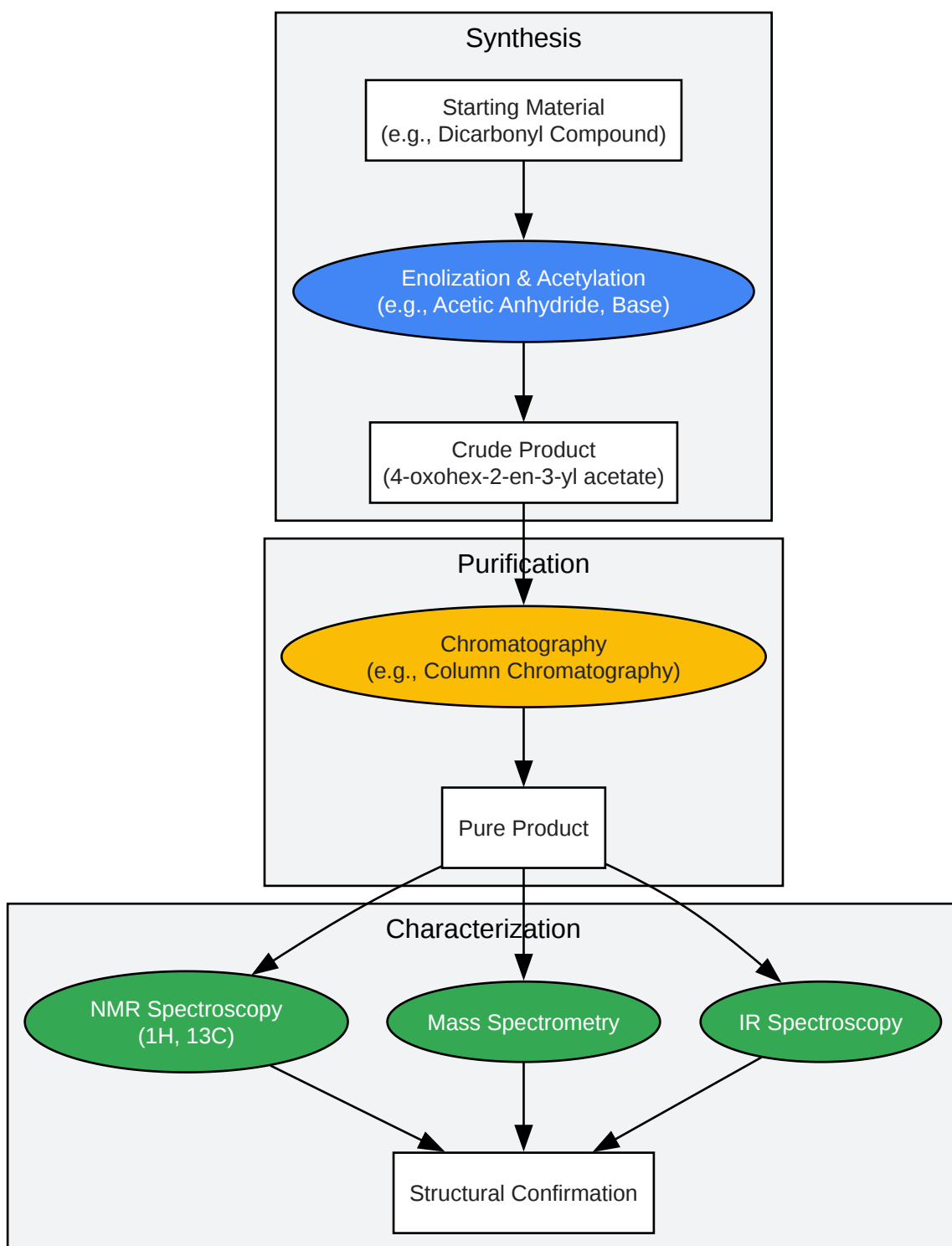
The reactivity of 4-oxohex-2-en-3-yl acetate is dictated by its functional groups: the enol acetate and the α,β -unsaturated ketone system.

- Reactions of the Enol Acetate: Enol acetates can serve as enol surrogates and are valuable intermediates in organic synthesis. They can undergo various reactions, including:
 - Hydrolysis: Conversion back to the parent ketone under acidic or basic conditions.
 - Alkylation: The enolate can be regenerated and subsequently alkylated at the α -carbon.
 - Electrophilic Addition: The double bond of the enol acetate can react with electrophiles.^[3]
 - Palladium-Catalyzed Reactions: Enol acetates can participate in cross-coupling reactions.
- Reactions of the α,β -Unsaturated Ketone: This moiety is susceptible to nucleophilic attack at the β -carbon (Michael addition) or at the carbonyl carbon.

The interplay between these functional groups could lead to complex and potentially useful chemical transformations.

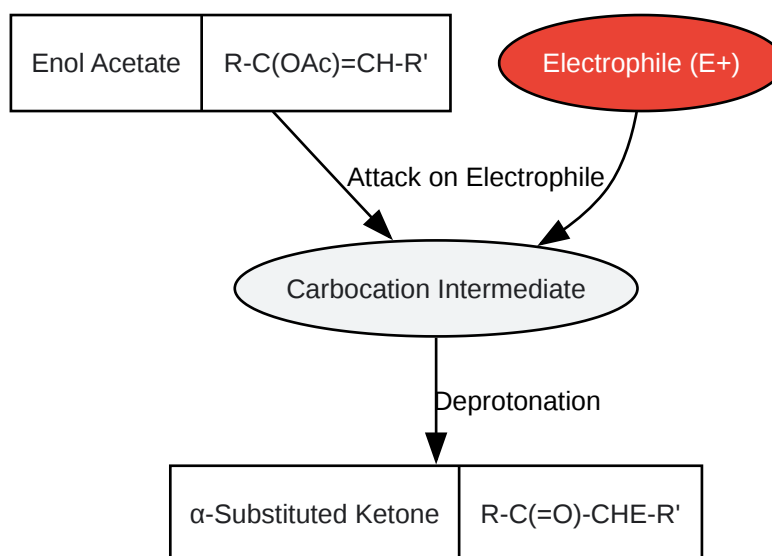
Mandatory Visualizations

Due to the lack of specific experimental data for 4-oxohex-2-en-3-yl acetate, the following diagrams illustrate general workflows and reaction pathways relevant to this class of compounds.



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Caption: General Experimental Workflow for Synthesis and Characterization.



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Caption: General Reaction Pathway: α-Substitution of an Enol Acetate.

Conclusion

While 4-oxohex-2-en-3-yl acetate is a structurally interesting molecule with potential for diverse chemical transformations, there is a significant lack of detailed experimental data in the public domain. This guide provides a general overview based on the principles of organic chemistry for the synthesis, reactivity, and analysis of this class of compounds. Further research is required to elucidate the specific properties and potential applications of 4-oxohex-2-en-3-yl acetate. Researchers interested in this molecule would need to perform de novo synthesis and characterization.

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References

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